Product packaging for Avilamycin(Cat. No.:CAS No. 11051-71-1)

Avilamycin

Cat. No.: B193671
CAS No.: 11051-71-1
M. Wt: 1404.2 g/mol
InChI Key: XIRGHRXBGGPPKY-FCWLXANGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avilamycin is a crystalline orthosomycin antibiotic complex originally isolated from the bacterium Streptomyces viridochromogenes . It is recognized for its potent activity against Gram-positive bacteria and is extensively used in veterinary and agricultural research, particularly as a growth-promoting feed additive for poultry and swine . In research settings, this compound has demonstrated efficacy in reducing the incidence and severity of diarrhea in weaned pigs under natural challenge from pathogenic Escherichia coli . Its value in scientific studies is further enhanced by its role in investigating antibiotic resistance, as it has been shown to be structurally related to the evernimicin class of antibiotics . The compound is a complex molecule with the chemical formula C63H94O35Cl2, and upon solvolytic degradation yields products including dichloroisoeverninic acid, 2-deoxy-d-rhamnose, and l-lyxose, among others . From a production standpoint, this compound biosynthesis can be enhanced through strain mutagenesis and fermentation optimization in S. viridochromogenes , providing a model for improving the synthesis of secondary metabolites in Streptomyces species . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H88Cl2O32 B193671 Avilamycin CAS No. 11051-71-1

Properties

Key on ui mechanism of action

The antibiotic growth promoter avilamycin inhibits protein synthesis by binding to bacterial ribosomes. Here the binding site is further characterized on Escherichia coli ribosomes. The drug interacts with domain V of 23S rRNA, giving a chemical footprint at nucleotides A2482 and A2534. Selection of avilamycin-resistant Halobacterium halobium cells revealed mutations in helix 89 of 23S rRNA. Furthermore, mutations in helices 89 and 91, which have previously been shown to confer resistance to evernimicin, give cross-resistance to avilamycin. These data place the binding site of avilamycin on 23S rRNA close to the elbow of A-site tRNA. It is inferred that avilamycin interacts with the ribosomes at the ribosomal A-site interfering with initiation factor IF2 and tRNA binding in a manner similar to evernimicin.

CAS No.

11051-71-1

Molecular Formula

C61H88Cl2O32

Molecular Weight

1404.2 g/mol

IUPAC Name

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45?,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1

InChI Key

XIRGHRXBGGPPKY-FCWLXANGSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H](C8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Color/Form

Colorless, needle-shaped crystals from acetone-ether

melting_point

188-189.5 °C
Colorless needles from chloroform/petroleum ether;  MW: 1404.25;  MP: 181-182 °C (1-2.H2O). UV max (methanol): 227, 286 nm (log epsilon 4.12, 3.33) /Avilamycin A/

Other CAS No.

11051-71-1

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

LY 048740;  Surmax

Origin of Product

United States

Molecular Mechanism of Action and Ribosomal Interactions

Ribosomal Target Identification and Specificity

Avilamycin's primary target is the bacterial ribosome, the complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. poultryworld.netannualreviews.org

This compound inhibits protein synthesis by binding to the bacterial 70S ribosome. nih.govnih.govpnas.org Studies using Escherichia coli 70S ribosomes have helped characterize this binding site. nih.govnih.govpdbj.org Cryo-electron microscopy (cryo-EM) structures of this compound in complex with the Escherichia coli 70S ribosome have revealed its binding location at resolutions between 3.6 and 3.9 Å. nih.govpdbj.orgrcsb.org This binding site is situated at the entrance to the A-site tRNA accommodating corridor, overlapping with the elbow region of A-site bound tRNA. nih.govpdbj.orgpnas.orgebi.ac.uk

While an earlier study suggested this compound might bind to the 30S ribosomal subunit, more recent and detailed structural and biochemical studies indicate that this compound binds exclusively to the large (50S) ribosomal subunit. pnas.orgresearchgate.netnih.govasm.orgnih.gov This binding to the 50S subunit is consistent with the location of resistance mutations and the antibiotic's inhibitory effects. pnas.orgresearchgate.net Competition binding assays have shown that this compound can block the binding of labeled evernimicin (B180343), a structurally similar orthosomycin, to the 50S subunit, further supporting its primary interaction with this subunit. nih.govasm.orgnih.gov

Primary Binding to the Bacterial Ribosome (e.g., Escherichia coli 70S ribosome)

Detailed Analysis of the Ribosomal Binding Pocket

The binding pocket of this compound on the bacterial ribosome is a complex interface involving both ribosomal RNA (rRNA) and ribosomal proteins. researchgate.netrcsb.orgrcsb.org

This compound interacts significantly with domain V of the 23S rRNA, specifically engaging with helices 89 (H89) and 91 (H91). nih.govnih.govrcsb.orgrcsb.orgnih.govresearchgate.net These helices form a critical part of the this compound binding site. nih.govrcsb.orgrcsb.orgresearchgate.net The orthosomycin adopts an extended conformation that spans the minor grooves of both H89 and H91. nih.govpnas.orgebi.ac.uk Mutations within H89 and H91 have been shown to confer resistance to this compound, highlighting the importance of these interactions for its inhibitory activity. researchgate.netnih.govnih.govpnas.orgnih.govnih.gov

Chemical footprinting studies have identified specific nucleotides within the 23S rRNA that are protected by this compound binding, indicating direct contact or close proximity. Nucleotides A2482 and A2534 in Escherichia coli 23S rRNA show a chemical footprint upon this compound binding. nih.govnih.govpharmacompass.com Further detailed analysis, particularly from studies on the related orthosomycin evernimicin which shares a similar binding site and mechanism, indicates interactions with nucleotides within H89 and H91. While the search results specifically mention A2482 and A2534 as showing footprints for this compound nih.govnih.govpharmacompass.com, studies on evernimicin, which binds similarly, have identified protection at nucleotides including A2468, A2469, A2471, A2476, A2478, and A2482 in H89, and A2534 in H91 in Halobacterium halobium ribosomes. pnas.org Resistance mechanisms involving methylation of U2479 within H89 and G2535 within H91 in the this compound producer organism further underscore the importance of these regions. pnas.org Structural studies also show interactions with the backbone of A2469. researchgate.net

An interactive table summarizing some of the key 23S rRNA nucleotide interactions and their relevance is presented below:

Nucleotide (E. coli numbering)HelixInteraction Type/RelevanceSource(s)
A2482H89Chemical footprint observed upon this compound binding. nih.govnih.govpharmacompass.com nih.govnih.govpharmacompass.compnas.org
A2534H91Chemical footprint observed upon this compound binding. nih.govnih.govpharmacompass.com nih.govnih.govpharmacompass.compnas.org
A2469H89Backbone interacts with this compound (specifically O12 of res B). researchgate.net researchgate.net
U2479H89Methylation confers resistance to this compound. pnas.org pnas.org
G2535H91Methylation confers resistance to this compound. pnas.org pnas.org

In addition to rRNA interactions, this compound also engages with ribosomal proteins. Ribosomal protein L16 (or uL16 in the universally conserved protein nomenclature) is located close to the loop region of H89 and is involved in the this compound binding site. nih.govpnas.orgebi.ac.ukresearchgate.netrcsb.orgrcsb.orgnih.govresearchgate.net Mutations in L16 have been shown to confer resistance to this compound in various Gram-positive organisms. nih.govresearchgate.netnih.gov Specifically, mutations around position 52 in L16 have been linked to this compound resistance. nih.gov Structural studies indicate that this compound interacts with arginine residues of L16. nih.govpnas.orgebi.ac.uk Furthermore, crystal structures have revealed novel interactions with domain 2 of the CTC protein, a feature observed in complexes with the large ribosomal subunit from Deinococcus radiodurans, which is typical to various Gram-positive bacteria. researchgate.netrcsb.orgrcsb.orgnih.gov The binding of this compound can induce structural changes in ribosomal proteins uL16 and CTC, which are thought to enhance the inhibition of A-site tRNA binding. annualreviews.orgresearchgate.netrcsb.orgnih.govnysbc.org

Specific Nucleotide Contacts within 23S rRNA (e.g., A2482, A2534, A2469, G2470, A2471, A2472, A2478, U2479, C2480, A2535)

Mechanistic Elucidation of Protein Synthesis Inhibition

This compound inhibits protein synthesis by interfering with key steps in both translation initiation and elongation poultryworld.net. Its mechanism involves binding to the bacterial ribosome and disrupting the proper positioning and binding of tRNAs nih.govcipsm.denih.gov.

Interference with Formylmethionyl-tRNA Binding to the 30S Subunit

This compound acts on the bacterial ribosome by inhibiting the binding of formylmethionyl-tRNA (fMet-tRNA) to the 30S ribosomal subunit government.sepoultrymed.com. This interference is a critical step in blocking the initiation of protein synthesis government.se. Experimental data suggest that this compound interferes with the attachment of tRNA to the ribosome by binding to the 30S subunit government.se.

Blocking of 70S Initiation Complex Formation

By inhibiting the binding of fMet-tRNA to the 30S subunit, this compound effectively blocks the formation of the 70S initiation complex in bacterial protein synthesis government.sedoctorlib.org. The formation of the 70S initiation complex is a crucial step where the 30S initiation complex (containing the 30S subunit, mRNA, and fMet-tRNA) associates with the 50S ribosomal subunit doctorlib.orgpnas.org. Interference with initiation factor 2 (IF2), which is involved in the formation of the 70S initiation complex and the placement of fMet-tRNA in the P-site, has also been suggested as a mechanism by which orthosomycins like this compound exert their effect nih.govpnas.orgpnas.org. While studies on evernimicin, a related orthosomycin, have shown inhibition of IF2-dependent 70S initiation complex formation, additional biochemical research is needed to fully elucidate if this compound interferes with this process in a similar manner pnas.org.

Prevention of Aminoacyl-tRNA Accommodation at the Ribosomal A-site

A key aspect of this compound's mechanism is the prevention of aminoacyl-tRNA (aa-tRNA) accommodation at the ribosomal A-site nih.govcipsm.depnas.orgresearchgate.netresearchgate.net. The binding site of this compound on the ribosome overlaps with the elbow region of A-site bound tRNA nih.govcipsm.denih.gov. This steric clash prevents the aa-tRNA from properly entering and being accommodated in the A-site, thereby inhibiting the elongation phase of protein synthesis nih.govcipsm.depnas.orgresearchgate.net. Single-molecule FRET experiments have demonstrated that both this compound and evernimicin interfere with late steps in the accommodation process cipsm.de.

Structural Perturbations Induced in Ribosomal Components Upon this compound Binding

Crystal structures of the large ribosomal subunit in complex with this compound have provided insights into the structural basis of its action pnas.orgnih.gov. This compound binds to a unique site on the large ribosomal subunit, spanning the minor grooves of helices 89 (H89) and 91 (H91) of the 23S rRNA and interacting with arginine residues of ribosomal protein L16 (uL16) nih.govcipsm.denih.gov. Chemical footprinting studies have shown protection of multiple nucleotides in the H89 and H91 rRNA helices upon this compound binding pnas.orgnih.gov. Resistance to this compound has been associated with mutations in these rRNA helices and in ribosomal protein uL16, further highlighting the importance of these interactions nih.govresearchgate.netnih.govnih.gov. This compound has also been shown to induce structural changes in ribosomal proteins uL16 and CTC, which enhance the inhibition of A-site tRNA binding pnas.orgnih.govnysbc.org.

Ribosomal ComponentInteracting Region/ResiduesEffect of InteractionSource
23S rRNAHelices H89 and H91 (Domain V)Binding site, chemical footprinting at specific nucleotides nih.govcipsm.denih.govnih.govnih.gov
Ribosomal ProteinuL16 (Arginine residues), CTC (Domain 2)Interaction site, structural changes induced nih.govcipsm.depnas.orgnih.govnysbc.org
30S Subunit-Interference with fMet-tRNA binding government.se
50S Subunit-Binding site, prevents IF2 association, affects tRNA positioning ncats.ioresearchgate.net

Biosynthesis Pathway and Genetic Determinants

Producer Organism: Streptomyces viridochromogenes (e.g., Tü57, NRRL 2860)

Avilamycin is produced through the aerobic cultivation of Streptomyces viridochromogenes. ncats.iogoogle.com Specific strains known for this compound production include Streptomyces viridochromogenes Tü57 and Streptomyces viridochromogenes NRRL 2860 (also referred to as A 23575). asm.orgnih.govdrugfuture.comebi.ac.ukgoogle.comjst.go.jp Streptomyces viridochromogenes Tü57 is a well-characterized producer of this compound A. asm.orgnih.govebi.ac.ukd-nb.info

Overview of Orthosomycin Biosynthetic Pathway Characteristics

Orthosomycin biosynthesis pathways, including that of this compound, involve the assembly of decorated oligosaccharides. pnas.orgvanderbilt.edu A key characteristic is the formation of interglycosidic spirocyclic ortho-δ-lactone (orthoester) linkages, which are essential for the antibiotic activity of this class of compounds. drugfuture.compnas.org Some orthosomycins also feature a carbohydrate capped by a methylenedioxy bridge. pnas.org These linkages and bridges are formed through oxidative cyclization reactions adjacent to sugar rings. pnas.org While the complete biosynthetic pathway for avilamycins is not yet fully elucidated, significant progress has been made in identifying key enzymatic steps and the associated genes. researchgate.net

Molecular Analysis of the avi Biosynthetic Gene Cluster

Molecular analysis has revealed the organization and function of the genes responsible for this compound biosynthesis, located within a specific gene cluster denoted as avi. nih.govebi.ac.ukcore.ac.uk

Genomic Organization and Mapping of Biosynthetic Genes (e.g., ~60-65 kb region)

A region of approximately 60-65 kb of DNA from Streptomyces viridochromogenes Tü57 has been identified as containing the genes encoding proteins involved in this compound biosynthesis. researchgate.netnih.govebi.ac.ukcore.ac.uk Sequencing analysis of this region has revealed numerous open reading frames (ORFs), with one study identifying 54 ORFs based on a 60-kb section. nih.govebi.ac.ukcore.ac.ukd-nb.info The avi gene cluster is thought to be flanked by an this compound resistance gene (aviRb) and a putative deoxysugar biosynthetic gene (aviZ2), although the exact boundaries have not been experimentally determined. core.ac.uk

Functional Characterization of Key Biosynthetic Enzymes and Genes

Functional characterization of genes within the avi cluster has allowed for the assignment of roles to various enzymes involved in the different stages of this compound biosynthesis, including polyketide synthesis and NDP-sugar formation. nih.govebi.ac.ukcore.ac.uk

Polyketide Synthase (PKS) Genes (e.g., aviM for orsellinic acid formation, aviN)

The this compound biosynthetic pathway involves the formation of a polyketide-derived aglycone, dichloroisoeverninic acid. asm.orgnih.govebi.ac.uk Polyketide synthase genes play a crucial role in this process. The gene aviM has been identified as encoding a single-module iterative type I PKS responsible for the biosynthesis of orsellinic acid, a phenolic moiety that serves as an intermediate in the formation of dichloroisoeverninic acid. researchgate.netcore.ac.uknih.gov Heterologous expression studies have provided experimental evidence for the function of AviM in the iterative synthesis of this aromatic moiety. researchgate.netnih.gov Another gene, aviN, located upstream of aviM, is thought to encode an enzyme that controls the starter unit for orsellinic acid synthesis. core.ac.uk

Here is a table summarizing the identified PKS genes:

GenePutative FunctionRole in this compound Biosynthesis
aviMIterative Type I Polyketide SynthaseBiosynthesis of orsellinic acid (phenolic moiety)
aviNEnzyme controlling starter unitControls starter unit for orsellinic acid synthesis
Nucleotide Diphosphate (NDP)-Sugar Biosynthesis Genes (e.g., aviD, aviE1, aviE2 for UDP-L-lyxose formation)

The heptasaccharide side chain of this compound is composed of various unusual sugars, and their biosynthesis involves specific NDP-sugar biosynthesis genes. core.ac.ukd-nb.info Early genetic work on the avi cluster revealed the presence of genes such as aviD, encoding an NDP-glucose synthase, and aviE1, encoding an NDP-glucose 4,6-dehydratase, both involved in sugar biosynthesis. core.ac.uk

The biosynthesis of L-lyxose, a component of the heptasaccharide chain, is thought to involve the conversion of UDP-glucuronic acid to UDP-xylose catalyzed by AviE2, a UDP-glucuronate decarboxylase homologue. d-nb.infonih.govpnas.org A knockout mutation in aviE2 has been shown to disrupt this compound A biosynthesis, supporting the importance of L-lyxose formation in the initial coupling steps of the saccharide chain with mannose. d-nb.info The formation of other sugar moieties involves a series of enzymatic reactions, including epimerizations, which may be catalyzed by enzymes from the short-chain dehydrogenase/reductase (SDR) family encoded within the cluster, such as AviQ1, AviQ2, or AviQ3, although their specific roles in this context require further establishment. nih.gov

Here is a table summarizing some of the identified NDP-sugar biosynthesis genes:

GenePutative FunctionRole in this compound Biosynthesis
aviDNDP-glucose synthaseInvolved in sugar biosynthesis
aviE1NDP-glucose 4,6-dehydrataseInvolved in sugar biosynthesis
aviE2UDP-glucuronate decarboxylaseInvolved in UDP-L-lyxose formation
aviQ1SDR family enzymePutative role in sugar epimerization reactions
aviQ2SDR family enzymePutative role in sugar epimerization reactions
aviQ3SDR family enzymePutative role in sugar epimerization reactions
Post-PKS Tailoring Enzymes: Methyltransferases and Halogenases (e.g., aviG4, aviH)

Following the synthesis of the polyketide backbone, several tailoring enzymes modify the structure to yield the mature aglycone. The dichloroisoeverninic acid moiety (moiety A) of this compound A is derived from orsellinic acid, which is produced by the iterative type I polyketide synthase AviM. mdpi.com Subsequent modifications are carried out by post-PKS tailoring enzymes.

Key among these tailoring enzymes are methyltransferases and halogenases. The gene aviG4 encodes a methyltransferase, while aviH encodes a halogenase. nih.govcore.ac.uk These enzymes are responsible for catalyzing specific modifications to the orsellinic acid precursor. Inactivation of aviG4 and aviH in S. viridochromogenes Tü57 mutant strains resulted in the inability to produce the complete dichloroisoeverninic acid moiety. nih.govcore.ac.ukebi.ac.uk Instead, these mutants accumulated new antibiotic compounds known as gavibamycins, highlighting the essential roles of AviG4 and AviH in the tailoring of the aglycone. nih.govcore.ac.ukebi.ac.uk AviG4 shows resemblance to DmpM, an O-demethylpuromycin O-methyltransferase, while AviH is similar to PltA, a halogenase involved in pyoluteorin (B1679884) biosynthesis. core.ac.uk

Genes Involved in Branched-Chain Carbohydrate Moiety Formation (e.g., eurekanate via aviB1, aviO2, aviO1, aviO3)

The heptasaccharide chain of this compound A includes several unusual sugar moieties, one of which is eurekanate (also referred to as methyleurekanate). mdpi.comnih.gov The formation of this branched-chain carbohydrate involves specific genes within the this compound biosynthetic cluster.

Experimental evidence, primarily through gene inactivation studies and nuclear magnetic resonance (NMR) analyses of mutant extracts, has implicated genes aviB1, aviO2, aviO1, and aviO3 in the biosynthesis of the eurekanate moiety. ebi.ac.uknih.govnih.gov AviB1 and AviO2 are suggested to be directly involved in the formation and attachment of a two-carbon chain that characterizes the branched structure of eurekanate. ebi.ac.uknih.govnih.gov It is proposed that AviB1 and AviB2 (a heterotetrameric complex protein with α2β2 chains) function as pyruvate (B1213749) dehydrogenase-like proteins, catalyzing the conversion of pyruvate to an acetyl carbanion at the C4 position in the eurekanate moiety. mdpi.com AviO2, potentially a nonheme iron-dependent enzyme, is thought to be involved in the attachment of this acetyl carbanion to form the branched-chain sugar. nih.govresearchgate.net

Inactivation of aviB1 and aviO2 has provided experimental proof for their roles in eurekanate biosynthesis. ebi.ac.uknih.govnih.gov Furthermore, inactivation of aviO1 and aviO3 also led to a disruption in this compound production, indicating their essential but as yet unknown exact functions in the biosynthetic pathway. ebi.ac.uknih.govnih.gov While initially proposed as oxidases involved in orthoester and methylenedioxy bridge formation based on homology to non-heme iron, α-ketoglutarate-dependent oxidases, their specific roles in eurekanate formation or other aspects of this compound biosynthesis require further elucidation. researchgate.netpnas.org

Mechanisms of Antimicrobial Resistance to Avilamycin

Ribosome-Mediated Resistance Mechanisms

Resistance to avilamycin through ribosome modification or mutation is a significant concern, especially given its use in animal agriculture nih.govgovernment.senih.gov. These resistance mechanisms can be acquired through spontaneous mutations or the acquisition of resistance genes, often located on mobile genetic elements nih.govfoodstandards.gov.au.

Mutations in 23S Ribosomal RNA (e.g., Helices 89 and 91) Conferring Resistance

Mutations in the 23S rRNA genes are a common mechanism of resistance to this compound and other orthosomycins pnas.orgpnas.orgnih.gov. These mutations typically occur within helices 89 and 91, which form part of the this compound binding site nih.govpnas.orgpnas.org. Studies, particularly in Halobacterium halobium, which has a single rRNA operon, have identified specific nucleotide changes in these helices that confer resistance nih.govpnas.org.

Mutations in helix 89 and 91 can lead to resistance by altering the drug's binding affinity or by inducing conformational changes in the ribosome that hinder this compound binding pnas.orgpnas.org.

Here are some examples of 23S rRNA mutations conferring resistance to this compound:

Organism23S rRNA HelixNucleotide Position (E. coli numbering)Mutation(s)Resistance LevelSource
Halobacterium halobiumH89G2470UResistance pnas.org
Halobacterium halobiumH89A2471GResistance pnas.org
Halobacterium halobiumH89G2473UResistance pnas.org
Halobacterium halobiumH89U2479CResistance pnas.org
Halobacterium halobiumH89C2480UResistance pnas.org
Halobacterium halobiumH91G2535AResistance pnas.org
Streptococcus pneumoniaeH89A2469CResistance pnas.org
Streptococcus pneumoniaeH89C2480UResistance pnas.org
Streptococcus pneumoniaeH91G2535AResistance pnas.org
Streptococcus pneumoniaeH91G2536CResistance pnas.org
Enterococcus faecalisH91G2535AResistance pnas.org

Mutations in Ribosomal Protein Genes (e.g., L16)

In addition to rRNA mutations, alterations in ribosomal protein genes, particularly rplP which encodes ribosomal protein uL16, can also lead to this compound resistance nih.govpnas.orgpnas.orgresearchgate.net. Ribosomal protein uL16 is located near the this compound binding site on the 50S subunit and interacts directly with the antibiotic pnas.orgpnas.org.

Mutations in uL16 can disrupt these interactions, reducing the binding affinity of this compound and conferring resistance pnas.orgpnas.org. Specific amino acid substitutions in uL16 have been identified in resistant strains of various Gram-positive bacteria, including Enterococcus faecalis, Enterococcus faecium, and Streptococcus pneumoniae pnas.orgpnas.org.

Examples of mutations in ribosomal protein uL16 conferring this compound resistance include substitutions at positions corresponding to Arg50, Ile51, and Arg55 in E. coli pnas.org.

Here are some examples of uL16 mutations conferring resistance:

OrganismRibosomal ProteinAmino Acid Position (E. coli numbering)Mutation(s)Resistance LevelSource
Enterococcus faecalisuL16Arg56 (equivalent to E. coli Arg55)HisResistance pnas.org
Enterococcus faecalisuL16Ile52 (equivalent to E. coli Ile51)Ser/Thr/AsnResistance pnas.org
Enterococcus faeciumuL16Ile52 (equivalent to E. coli Ile51)Ser/Thr/AsnResistance pnas.org
Streptococcus pneumoniaeuL16Ile52 (equivalent to E. coli Ile51)Ser/Thr/AsnResistance pnas.org
Staphylococcus aureusuL16Arg51 (equivalent to E. coli Arg50)Cys/HisResistance pnas.org

Enzymatic RNA Methylation as a Resistance Strategy

Enzymatic methylation of specific nucleotides in the 23S rRNA is a potent mechanism of resistance to this compound, particularly in the this compound-producing organism Streptomyces viridochromogenes and in some resistant bacterial isolates nih.govpnas.orgmsu.runih.gov. This modification can directly interfere with this compound binding to the ribosome nih.govpnas.org.

Characterization of AviRb (23S rRNA U2479 Ribose Methylation)

AviRb is another rRNA methyltransferase from Streptomyces viridochromogenes that contributes significantly to this compound resistance nih.govpnas.orgasm.org. AviRb specifically methylates the 2'-O-ribose position of uridine (B1682114) at position 2479 (U2479) in the 23S rRNA, located within helix 89 nih.govpnas.orgnih.govuniprot.org. Expression of AviRb confers a much higher level of resistance compared to AviRa pnas.orgmsu.ruasm.org. This methylation directly clashes with the binding of this compound, providing a clear structural basis for resistance pnas.org. Both AviRa and AviRb are necessary for the high level of self-protection observed in S. viridochromogenes pnas.orgnih.govasm.org.

Here is a summary of AviRa and AviRb methylation:

MethyltransferaseTarget Nucleotide (23S rRNA)PositionHelixType of MethylationResistance Level (in S. lividans)Source
AviRaG2535N1H91Base methylationLow (10 µg/mL) nih.govpnas.orgmsu.ruasm.org
AviRbU24792'-O-riboseH89Ribose methylationHigh (250 µg/mL) nih.govpnas.orgmsu.ruasm.org
Identification and Role of Other rRNA Methyltransferases (e.g., EmtA in Enterococcus)

Beyond the methyltransferases found in the producer organism, other rRNA methyltransferases have been identified in resistant bacterial isolates. One notable example is EmtA, a methyltransferase found in Enterococcus faecium strains isolated from animals foodstandards.gov.aupnas.orgnih.gov. EmtA confers high-level resistance to both this compound and the related orthosomycin evernimicin (B180343) foodstandards.gov.aupnas.orgnih.gov.

EmtA methylates the 23S rRNA at position G2470, located within helix 89 foodstandards.gov.aupnas.orgnih.gov. While the exact methylation site on G2470 was initially unclear, the N1 position has been suggested pnas.orgresearchgate.net. Methylation by EmtA at G2470 is also thought to directly clash with the binding of orthosomycin antibiotics pnas.org. The gene encoding EmtA is often found on plasmid-borne transposable elements, facilitating its horizontal transfer between bacteria pnas.orgnih.govfoodstandards.gov.au.

Here is a summary of EmtA methylation:

MethyltransferaseTarget Nucleotide (23S rRNA)PositionHelixType of MethylationOrganismSource
EmtAG2470N1 (suggested)H89Base methylationEnterococcus faecium foodstandards.gov.aupnas.orgnih.govresearchgate.net

Non-Ribosomal Resistance Mechanisms (Proposed and Investigated)

Beyond direct modifications to the ribosomal target, several non-ribosomal mechanisms have been proposed and investigated as potential contributors to this compound resistance.

Reduced Membrane Permeability

Reduced membrane permeability can limit the access of antibiotics to their intracellular targets. This mechanism is particularly relevant in Gram-negative bacteria due to their outer membrane, which acts as a barrier who.intbristol.ac.uk. The intrinsic resistance of most Gram-negative bacteria to this compound is attributed, at least in part, to their lower membrane permeability who.int. In Gram-positive bacteria, while the cell wall structure differs, changes in membrane composition or transport systems could potentially affect this compound uptake, although specific mechanisms for reduced permeability conferring resistance to this compound in Gram-positive pathogens were not detailed in the provided search results. Reduced permeability can also enhance the effectiveness of other resistance mechanisms bristol.ac.uk.

Increased Production of Isopentenyl Pyrophosphate Kinase (IPP kinase)

Increased production of Isopentenyl Pyrophosphate (IPP) kinase has been proposed as a resistance mechanism for bacitracin, an antibiotic that inhibits cell wall synthesis by complexing with the lipid isoprenyl pyrophosphate carrier government.se. This mechanism is related to the regeneration of the lipid carrier involved in cell wall synthesis government.se. There is no information in the search results to suggest that increased production of IPP kinase is a mechanism of resistance to this compound, which targets protein synthesis.

Analysis of Cross-Resistance Patterns with Structurally Related Orthosomycins (e.g., Evernimicins)

This compound is a member of the orthosomycin group of antibiotics, which also includes evernimicins government.sewho.intresearchgate.net. These compounds share structural similarities and a common ribosomal target site, leading to observed cross-resistance nih.govpnas.orgcdc.gov.

Studies have shown that bacteria resistant to this compound often exhibit cross-resistance to evernimicin, and vice versa nih.govcdc.gov. This is due to their shared binding site on the 50S ribosomal subunit, specifically interacting with helices 89 and 91 of the 23S rRNA and ribosomal protein L16 nih.govpnas.orgcipsm.depnas.org. Mutations in these ribosomal components can confer resistance to both this compound and evernimicin nih.govcdc.govpnas.orgnih.gov. For example, mutations in helix 89 of 23S rRNA selected by this compound have been shown to confer cross-resistance to evernimicin nih.gov. Similarly, mutations in ribosomal protein L16 can lead to resistance to both compounds cdc.govpnas.orgnih.gov.

An rRNA methyltransferase encoded by the emtA gene has been identified in Enterococcus faecium strains exhibiting high-level resistance to evernimicin, and this resistance can be transferred asm.org. While high-level this compound resistance can be mediated by mutations in ribosomal protein L16, these strains may show only low-level cross-resistance to evernimicin asm.org. Conversely, the methyltransferase conferring high-level evernimicin resistance was cloned from an this compound-resistant E. faecium strain, indicating a link between resistance mechanisms to these two orthosomycins asm.org.

The significant cross-resistance between this compound and evernimicins highlights the potential impact of the use of one compound on the effectiveness of the other, particularly in the context of antibiotic resistance development government.secdc.gov.

Synthesis and Derivatization of Avilamycin Analogs

Strategies for Generating Novel Avilamycin Derivatives

Various strategies have been employed to create new this compound analogs, primarily centered around manipulating the biosynthetic machinery of the producing organism, Streptomyces viridochromogenes.

Targeted Gene Disruption and Combinatorial Biosynthesis

Targeted gene disruption is a key technique used to generate novel this compound derivatives by altering the biosynthetic pathway in Streptomyces viridochromogenes. nih.gov By inactivating specific genes within the avi biosynthetic gene cluster, researchers can block particular enzymatic steps, leading to the accumulation of modified or intermediate compounds. d-nb.inforesearchgate.net For example, disruption of genes encoding methyltransferases (e.g., aviG2, aviG5, and aviG6) involved in O-methylation at different positions of the this compound molecule has successfully yielded new derivatives with enhanced water solubility, known as gavibamycins. researchgate.netnih.gov Inactivation of genes like aviG4 and aviH, responsible for a methyltransferase and a halogenase respectively, can prevent the formation of the complete dichloroisoeverninic acid moiety, resulting in the accumulation of gavibamycins. researchgate.net

Combinatorial biosynthesis involves combining genes or enzymes from different biosynthetic pathways or manipulating existing genes to produce hybrid or novel compounds. While the provided text specifically highlights targeted gene disruption for this compound, the concept of combinatorial biosynthesis is a broader approach in natural product drug discovery that could be applied to this compound by, for instance, introducing genes from other orthosomycin producers or modifying the substrate specificity of this compound biosynthetic enzymes.

Precursor Feeding and Metabolic Engineering Approaches for Analog Production

Precursor feeding involves supplementing the fermentation medium of the producing organism with structural analogs of natural precursors. This can lead to the incorporation of these synthetic precursors into the biosynthetic pathway, resulting in the production of novel compounds. While direct examples of precursor feeding specifically for this compound analog production are not detailed in the provided text, studies on other natural products like calcimycin (B1668216) have shown that supplementing the medium with different amino acids can significantly alter the profile and yield of analogs produced. mdpi.com This demonstrates the potential of precursor feeding as a strategy for generating this compound diversity.

Metabolic engineering involves the rational modification of metabolic pathways within an organism to improve the production of desired compounds or to generate new ones. In the context of this compound, metabolic engineering approaches can include overexpressing key biosynthetic genes, downregulating competing pathways, or introducing genes from other organisms to introduce new enzymatic capabilities. For instance, overexpression of the aviZ1 gene, encoding an aldo-keto reductase involved in the redox conversion between this compound A and C, has been shown to improve the yield and proportion of this compound A. nih.gov This indicates that manipulating the expression levels of specific genes within the avi cluster can be a valuable metabolic engineering strategy for influencing this compound analog production.

Structural Modifications and Their Impact on Ribosomal Binding and Activity

Structural modifications to the this compound molecule can significantly impact its interaction with the bacterial ribosome and, consequently, its antimicrobial activity. This compound binds to the bacterial ribosome and inhibits protein synthesis by blocking the binding site of the A-tRNA elbow at the entrance to the A-site. nih.govresearchgate.net This mechanism is distinct from many other ribosome-targeting antibiotics. pnas.org

Gavibamycin Derivatives (e.g., Gavibamycin A1, A3, O) and Their Structural Differences

Gavibamycins are a series of this compound derivatives generated through targeted gene disruption, particularly affecting methylation patterns. researchgate.netnih.gov These derivatives exhibit structural differences compared to the parent this compound molecule, primarily in the degree and position of O-methylation. For example, gavibamycin A1 and A3 are this compound derivatives that lack a methoxy (B1213986) group at the orsellinic acid moiety. nih.gov Specifically, gavibamycin A1 carries an acetate (B1210297) residue at the eurekanate moiety, while in gavibamycin A3, this residue is reduced to an alcohol. uni-freiburg.de These structural variations can influence the polarity and potentially the ribosomal binding of the molecule.

Computational and Rational Design of this compound Analogs

Computational and rational design approaches play a crucial role in the development of improved this compound analogs. By using computational tools and structural information about the this compound-ribosome complex, researchers can predict how specific structural modifications might affect binding affinity and activity. nih.govCurrent time information in Dubai, AE. High-resolution crystal structures of the bacterial ribosome in complex with this compound provide detailed insights into the binding site and interactions with ribosomal RNA (rRNA) helices (H89, H91) and ribosomal proteins (uL16, CTC). nih.govresearchgate.net This structural information can guide the rational design of analogs with enhanced binding to the target site or altered properties. Computational methods can also be used to screen potential modifications for improved water solubility or reduced off-target interactions. Current time information in Dubai, AE.uni-freiburg.de

Investigation of Improved Properties in Novel Derivatives (e.g., water solubility, binding affinity)

A major focus of research into this compound derivatives is the investigation of improved properties compared to the parent compound. Poor water solubility is a known drawback of this compound, which has limited its pharmaceutical applications. researchgate.netd-nb.info Novel derivatives, such as the gavibamycins generated through targeted gene disruption of methyltransferase genes, have demonstrated improved polarity and enhanced water solubility. researchgate.netnih.gov

Studies also investigate the binding affinity of novel derivatives to the bacterial ribosome. Structural modifications can influence the strength and specificity of the interaction with the ribosomal binding site. nih.govresearchgate.net By analyzing the binding of derivatives to ribosomal subunits and their impact on protein synthesis, researchers can assess the effectiveness of the modifications. For instance, undermethylated this compound analogs have been noted to be less stable than the parent compound, which could impact their in vivo performance. researchgate.net The goal is to identify derivatives that retain potent ribosomal binding while possessing improved physicochemical properties like increased water solubility, which could lead to better pharmacokinetic profiles and expanded therapeutic potential. Current time information in Dubai, AE.uni-freiburg.de

Antimicrobial Spectrum and Activity in in Vitro Research Models

Activity against Gram-Positive Bacterial Species (e.g., Clostridium perfringens, Enterococci, Staphylococci, Streptococci)

Avilamycin exhibits potent inhibitory activity against various Gram-positive bacterial species, including Clostridium perfringens, Enterococci, Staphylococci, and Streptococci. pnas.orgnih.govresearchgate.netresearchgate.net It is considered highly active against numerous Gram-positive bacteria that are part of the normal gastrointestinal microflora, such as Enterococcus, Peptostreptococcus, Eubacterium, and Clostridium species. foodstandards.gov.aufoodstandards.gov.au Studies have shown this compound to have strong bactericidal effects on C. perfringens in vitro. tandfonline.com

Research on C. perfringens isolates from various sources, including poultry, pigs, and calves, has indicated their susceptibility to this compound. uliege.be this compound has also shown excellent activity against enterococci, staphylococci, and streptococci of human origin. asm.orgnih.gov

However, resistance to this compound can readily be selected for in vitro in Staphylococci, Streptococci, and some Bacteroides, but not in Clostridia. europa.eu Some Lactobacillae strains have shown varying degrees of sensitivity and resistance. europa.eu

Differential Activity Against Gram-Negative Bacteria (Comparison of Cell-Free Translation vs. Whole Cell Susceptibility)

This compound does not inhibit Gram-negative bacteria. nih.govresearchgate.netpnas.org This resistance in Gram-negative bacteria is presumed to be due to their additional outer membrane, which limits the accessibility of the antibiotic to its ribosomal target. who.intnih.govpnas.org

Despite the lack of activity against whole Gram-negative bacterial cells, this compound has been shown to inhibit cell-free translation systems derived from Escherichia coli ribosomes. nih.govresearchgate.netpnas.org This indicates that the intrinsic resistance of most Gram-negative bacteria to this compound is primarily attributed to lower membrane permeability rather than an inability to interact with the ribosome itself. who.int

Studies on Susceptibility of Specific Bacterial Strains (e.g., Bacteroides hyodysenteriae, Halobacterium halobium)

This compound has shown activity against specific bacterial strains, including Brachyspira hyodysenteriae and Halobacterium halobium. pnas.orgcaymanchem.comnih.gov

Studies on the in vitro susceptibility of B. hyodysenteriae isolates to various antimicrobial agents, including this compound, have been conducted. microbiologyresearch.orgresearchgate.net this compound A has been reported to have MICs ranging from 12.5 to 100 μg/ml against veterinary isolates of B. hyodysenteriae. caymanchem.com

This compound also inhibits archaeal ribosomes from Halobacterium salinarum (formerly Halobacterium halobium). nih.govpnas.org Resistance to this compound and a related antibiotic, evernimicin (B180343), in Halobacterium halobium can arise via mutations within helix 89 and H91 of the 23S rRNA. nih.govresearchgate.netasm.org Selection of this compound-resistant Halobacterium halobium cells has been used to characterize the antibiotic's binding site on Escherichia coli ribosomes, showing interactions with domain V of 23S rRNA. researchgate.net

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in Research Settings

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values have been determined for this compound against various bacterial species in research settings.

For Gram-positive bacteria such as streptococci, staphylococci, and clostridia, MIC values have been reported in the range of 0.4-1.6 μg/ml. europa.eu Lactobacillae have shown MIC values around 3 μg/ml. europa.eu

Studies on Clostridium perfringens isolates have shown varying MIC and MBC values depending on the strain. For some C. perfringens strains sensitive to this compound, MIC values were reported as 0.00625 mg/mL and MBC values as 0.05 mg/mL. nih.govresearchgate.net However, some C. perfringens strains have been found to be resistant to this compound, with higher MIC values. nih.govresearchgate.net MIC90 values for C. perfringens clinical isolates have been reported between 0.5 and 1 µg/ml, with a proposed wild-type cut-off value of ≤2 µg/ml. world-rabbit-science.com MBC values for C. perfringens strains have ranged from 2 to >256 µg/ml. world-rabbit-science.com

For Gram-negative bacteria, such as Pseudomona aeroginosa, Escherichia coli, Aerobacter aerogenes, Enterobacter cloacae, Klebsiella pneumoniae, Shigella flexnerii, Proteus vulgaris, mirabilis, morganii and rettgeri, Salmonella typhimurium, choleraesuis, gallinarum and pullorum, MIC values were consistently reported as >100 μg/ml, indicating their resistance. europa.eu

Data tables summarizing some of the reported MIC and MBC values are presented below:

Bacterial SpeciesMIC Range (µg/mL)MBC Range (µg/mL)Source
Streptococci0.4 - 1.6Not specified europa.eu
Staphylococci0.4 - 1.6Not specified europa.eu
Clostridia0.4 - 1.6Not specified europa.eu
Lactobacillae~3Not specified europa.eu
Clostridium perfringens0.00625 - >2560.05 - >256 nih.govresearchgate.networld-rabbit-science.com
Bacteroides hyodysenteriae12.5 - 100Not specified caymanchem.com
Gram-Negative Bacteria>100Not specified europa.eu

Note: Specific MIC and MBC values can vary depending on the bacterial strain, testing methodology, and research laboratory.

Microbial Production and Fermentation Optimization Research

Strain Improvement Strategies for Streptomyces viridochromogenes

Strain improvement is a crucial step in enhancing the production of secondary metabolites like avilamycin. This involves developing Streptomyces viridochromogenes strains that exhibit higher this compound yields compared to the wild type.

Mutagenesis Techniques (e.g., Ultraviolet (UV) Irradiation, Atmospheric and Room Temperature Plasma (ARTP))

Mutagenesis techniques are employed to induce genetic variations in Streptomyces viridochromogenes, potentially leading to strains with improved this compound production capabilities. Common methods include physical mutagens like Ultraviolet (UV) irradiation and Atmospheric and Room Temperature Plasma (ARTP). researchgate.net ARTP is highlighted as an efficient microbial mutagenesis method that can induce DNA damage and generate stable mutant strains, offering advantages such as simplicity, cost-effectiveness, and the avoidance of hazardous chemicals. nih.gov Studies have utilized combined mutagenesis approaches, such as the combination of UV and ARTP, to enhance this compound production. researchgate.netnih.govmdpi.com Research has investigated the effects of different exposure times to UV and ARTP on the lethality rate and positive mutation rate of S. viridochromogenes. researchgate.net

Rational Screening and Selection of High-Yielding Mutant Strains

Following mutagenesis, a critical step is the rational screening and selection of mutant strains that demonstrate increased this compound production. This process involves evaluating the progeny of mutagenized strains to identify those with desired characteristics. High-throughput screening methods, often utilizing microtiter plate technologies, are valuable for efficiently processing large numbers of samples and analyzing antibiotic production. tandfonline.com Rational screening strategies, such as screening by high concentrations of CaCl2, have been employed to identify high-yielding this compound mutant strains. researchgate.netnih.gov Studies have successfully screened out mutant strains with significantly improved this compound yields compared to the wild strain. For instance, mutant strains Z-6, A-9, and F-23 showed notable increases in this compound yield. researchgate.netnih.gov

Strain TypeThis compound Yield (mg/L)Improvement Compared to Wild Strain (%)
Wild Strain (WT)--
Mutant Strain Z-629.3157.92
Mutant Strain A-936.8498.49
Mutant Strain F-2345.73146.39

These mutant strains have also shown stronger abilities in substrate consumption, cell growth, and antibiotic synthesis compared to the wild type. researchgate.netnih.gov

Fermentation Medium Component Optimization

Optimizing the composition of the fermentation medium is crucial for providing the necessary nutritional balance to support the synthesis of secondary metabolites like this compound and fully exploit the potential of high-yielding strains. researchgate.netresearchgate.net

Optimization of Carbon and Nitrogen Sources

Carbon and nitrogen sources are key components of the fermentation medium that significantly influence microbial growth and antibiotic production. researchgate.netfrontiersin.orgcabidigitallibrary.org The type and concentration of these nutrients need to be optimized. cabidigitallibrary.org Studies have shown that the combined utilization of a variety of nitrogen and carbon sources can promote the production of antimicrobial compounds. researchgate.netresearchgate.net Conversely, media lacking these components may result in lower biomass and activity. researchgate.netresearchgate.net High concentrations of rapidly utilized carbon sources like glucose can sometimes inhibit the biosynthesis of secondary metabolites. Similarly, rapidly utilized nitrogen sources such as ammonium (B1175870) can also inhibit antibiotic biosynthesis, while optimal concentrations can improve yield. Research on this compound production by Streptomyces viridochromogenes Tü57-1 identified soluble starch and soybean flour as important components, with optimal concentrations determined for enhanced production. mdpi.comnih.gov

Role of Inorganic Salts and Trace Elements

Inorganic salts and trace elements are essential micronutrients that play vital roles in microbial metabolism and antibiotic production. researchgate.netresearchgate.netcabidigitallibrary.org Their presence and concentration in the fermentation medium can significantly impact the yield of secondary metabolites. researchgate.netresearchgate.net For Streptomyces viridochromogenes Tü57-1, MgSO4·7H2O and CaCl2·2H2O have been identified as important inorganic salts for this compound production, and their optimal concentrations were determined through optimization studies. mdpi.comnih.gov Other studies on Streptomyces species have indicated that inorganic salts like phosphates (e.g., K2HPO4, Na2HPO4, KH2PO4), magnesium sulfate, calcium carbonate, and trace elements such as FeSO4·7H2O, ZnSO4·7H2O, H3BO3, CoCl2·6H2O, MnCl2·4H2O, Na2MoO4·2H2O, NiCl2·6H2O, and CuCl2·2H2O are important for the production of antimicrobial compounds. mdpi.comserbiosoc.org.rs The concentration of inorganic phosphate, in particular, can significantly influence the production of various secondary metabolites in Streptomyces. frontiersin.org

Process Parameter Optimization for Enhanced Production

Beyond strain improvement and medium composition, optimizing fermentation process parameters is crucial for maximizing this compound production. These parameters include factors such as temperature, pH, and dissolved oxygen. researchgate.netresearchgate.netcabidigitallibrary.org Maintaining proper control and regulation of these conditions can significantly influence the transport and metabolism of extracellular nutrients, precursor formation, and the accumulation of intermediates, ultimately affecting the synthesis of the end product. frontiersin.org While specific detailed findings on the optimization of all process parameters for this compound production in Streptomyces viridochromogenes were not extensively detailed in the provided snippets, the importance of optimizing fermentation conditions alongside medium composition and strain improvement is consistently highlighted as a strategy for enhancing the yield of secondary metabolites. researchgate.netresearchgate.netfrontiersin.orgpeeref.com

Optimization of Inoculation Parameters (Volume, Time)

The inoculation parameters, including the volume and time of inoculation, play a significant role in the initial growth phase of the microbial culture and subsequent antibiotic production. Proper optimization ensures a healthy and sufficient starting culture for the fermentation process. Studies have investigated the optimal inoculation volume and incubation time to maximize this compound yield. researchgate.netresearchgate.net

Research indicates that optimizing inoculation volume and time can significantly impact the final this compound concentration. For instance, studies have explored the effects of different inoculation volumes on the synthesis of this compound. researchgate.netresearchgate.net Similarly, the incubation time of the inoculum culture before transferring it to the main fermentation medium is a critical factor affecting the growth and productivity of the Streptomyces strain. aaup.edu

Aeration and Dissolved Oxygen Control Strategies

Aeration and the control of dissolved oxygen (DO) are vital for the aerobic fermentation of this compound by Streptomyces viridochromogenes. hach.comresearchgate.net Maintaining optimal DO levels is essential for microbial respiration, growth, and the biosynthesis of secondary metabolites like this compound. researchgate.netmdpi.com

Control strategies for aeration and dissolved oxygen involve managing the airflow rate and agitation speed within the bioreactor. mdpi.comcore.ac.uk Insufficient oxygen can limit microbial growth and product formation, while excessive aeration might lead to shear stress on the cells and increased energy consumption. hach.comresearchgate.net Studies have investigated the impact of different oxygen supply strategies and the volumetric mass transfer coefficient (kLa) on this compound production. core.ac.ukmdpi.com Optimizing these parameters is crucial for achieving high yields. frontiersin.org

Precursor Supplementation Strategies (e.g., L-valine, D-xylose, sodium acetate (B1210297), glucose)

Supplementation of the fermentation medium with specific precursors can enhance the biosynthesis of this compound by providing the necessary building blocks for the molecule. researchgate.netresearchgate.net Key precursors investigated include L-valine, D-xylose, and sodium acetate, along with the primary carbon source, glucose. researchgate.netresearchgate.net

Research has explored the effects of different concentrations and supplementation times of these precursors on this compound production. researchgate.netresearchgate.net For example, studies have shown that optimizing the levels of L-valine, D-xylose, and sodium acetate can lead to a significant enhancement in this compound yield. researchgate.netresearchgate.net The feeding strategy for glucose, the main carbon source, is also critical and has been subject to optimization to ensure sustained microbial activity and product formation. researchgate.netresearchgate.net

Precursor Effect on this compound Production (Example Finding) Source
L-valine Optimization of concentration and time enhanced yield. researchgate.netresearchgate.net
D-xylose Optimization of concentration and time enhanced yield. researchgate.netresearchgate.net
Sodium acetate Optimization of concentration and time enhanced yield. researchgate.netresearchgate.net
Glucose Optimized feeding strategy enhanced yield. researchgate.netresearchgate.net

Bioreactor Studies and Scaling Considerations for Industrial Production Enhancement

Bioreactor studies are essential for understanding and optimizing the this compound fermentation process at a larger scale, moving from laboratory flasks to industrial production volumes. mdpi.comeditverse.com Scaling up fermentation involves addressing challenges related to maintaining homogeneous conditions, efficient heat and mass transfer, and adequate oxygen supply in larger vessels. editverse.comresearchgate.net

Studies in bioreactors focus on parameters such as agitation speed, aeration rate, temperature, and pH control to replicate and improve upon the conditions found to be optimal in smaller-scale experiments. frontiersin.orgeditverse.com Scaling considerations involve maintaining key parameters, such as the volumetric oxygen transfer coefficient (kLa), power input per unit volume (P/V), and mixing time, to ensure similar microbial performance and product yield in larger bioreactors. mdpi.comresearchgate.net Successful scale-up requires careful consideration of bioreactor geometry and engineering parameters to achieve efficient and cost-effective industrial production of this compound. mdpi.comeditverse.com

Advanced Analytical and Structural Methodologies in Avilamycin Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

Spectroscopic and chromatographic methods play a vital role in identifying and quantifying Avilamycin and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

NMR spectroscopy, including 1H NMR and 13C NMR, is a powerful technique for the structural elucidation of organic compounds like this compound. It provides detailed information about the arrangement of atoms within the molecule. 1H NMR provides insights into the hydrogen atoms and their environments, while 13C NMR reveals the carbon skeleton. The use of 1H NMR and 13C NMR, along with other spectroscopic data such as UV and mass spectrometry, has been instrumental in confirming the structure of new this compound derivatives, such as gavibamycin N1, a metabolite formed upon inactivation of the aviX12 gene in Streptomyces viridochromogenes Tü57. d-nb.info These techniques allow researchers to assign specific signals to different atoms in the this compound molecule, aiding in the identification of structural variations and modifications. researchgate.netnih.gov

Mass Spectrometry (e.g., Fast Atom Bombardment (FAB), Electron Impact (EI), LC-MS/MS)

Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of this compound and its metabolites, providing complementary information to NMR for structural identification. Techniques such as Fast Atom Bombardment (FAB) and Electron Impact (EI) have been employed in the structural identification of Avilamycins. researchgate.net More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the sensitive and reliable quantification of this compound residues in various matrices, including animal tissues and feed. researchgate.netcabidigitallibrary.orgresearchgate.netnih.gov LC-MS/MS offers high selectivity and sensitivity, making it suitable for regulatory purposes. researchgate.netnih.gov For instance, LC-MS/MS methods have been developed and validated for determining total this compound residues, measured as the marker residue dichloroisoeverninic acid (DIA), in porcine muscle, fat, and liver. researchgate.netnih.gov These methods typically involve extraction, hydrolysis of this compound and its metabolites to DIA, cleanup steps, and subsequent LC-MS/MS analysis. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound and its various factors (e.g., this compound A and B) in complex samples. HPLC methods have been developed for the determination of this compound in poultry feeds, often coupled with solid-phase extraction for sample cleanup to remove matrix interferences. nih.govoup.com Reversed-phase HPLC is commonly employed for separating and quantifying the primary biologically active factors. nih.govoup.com HPLC is also used in conjunction with mass spectrometry (HPLC-MS/MS) for enhanced sensitivity and specificity in residue analysis. researchgate.netcabidigitallibrary.orgfao.org

Gas Chromatography (GC)

Gas Chromatography (GC) is another chromatographic technique applied in the analysis of this compound, particularly for the determination of residues. A GC procedure has been developed for the determination of total this compound residues and its metabolites/conjugates that can be converted to dichloroisoeverninic acid (DIA). nih.govnih.govoup.com This method involves hydrolysis to DIA, followed by cleanup and methylation of DIA before analysis by electron capture GC. nih.govnih.govoup.com This GC method has been used to analyze this compound residues in various matrices, including pig tissues, fat, feces, and urine. nih.govoup.com

High-Resolution Structural Biology Techniques

High-resolution structural biology techniques are crucial for understanding the interaction of this compound with its biological target, the ribosome, at the molecular level.

Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Antibiotic Complex Visualization

Cryo-Electron Microscopy (Cryo-EM) has been employed to visualize the binding site of this compound on the bacterial ribosome. Structures of this compound in complex with the Escherichia coli 70S ribosome have been determined using cryo-EM at resolutions between 3.6 and 3.9 Å. nih.govpdbj.orgrcsb.orgpnas.orgnih.gov These structures reveal that this compound binds to a unique site on the large ribosomal subunit, distinct from the binding sites of other antibiotic classes. nih.govrcsb.orgpnas.orgnih.gov The cryo-EM data show that this compound adopts an extended conformation, interacting with the minor grooves of helices 89 and 91 of the 23S rRNA and residues of ribosomal protein L16. nih.govrcsb.orgpnas.orgnih.gov This binding site overlaps with the elbow region of A-site bound tRNA. nih.govrcsb.orgpnas.orgnih.gov These structural insights, combined with techniques like single-molecule FRET, demonstrate that this compound inhibits protein synthesis by interfering with the accommodation of aminoacyl-tRNA at the ribosomal A site. nih.govrcsb.orgpnas.orgnih.gov

X-ray Crystallography of Ribosomal Components in Complex with this compound

X-ray crystallography has been instrumental in visualizing the binding site of this compound on the bacterial ribosome at high resolution. Crystal structures of the large ribosomal subunit, such as from Deinococcus radiodurans, in complex with this compound have revealed its binding site at the entrance to the A-site tRNA accommodating corridor. pnas.orgresearchgate.net This unique binding location illuminates how this compound inhibits protein synthesis by blocking the binding site of the A-tRNA elbow, a mechanism distinct from other known antibiotics. pnas.org The structures show this compound adopting an extended conformation that spans the minor grooves of helices 89 and 91 of the 23S ribosomal RNA (rRNA) and interacts with arginine residues of ribosomal protein uL16. nih.govpnas.orgrcsb.org Analysis of these structures has also shed light on the structural features enabling this compound's species discrimination and how single mutations can confer resistance. researchgate.net Cryo-electron microscopy (cryo-EM) has also been used to visualize this compound in complex with the Escherichia coli 70S ribosome, confirming its binding site on the large subunit, distinct from other antibiotics. nih.govrcsb.orgrcsb.org

Biophysical and Biochemical Assays for Mechanistic Investigations

Beyond static structural information, biophysical and biochemical assays provide dynamic and functional insights into how this compound affects ribosomal activity.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) for Conformational Dynamics

Single-molecule FRET (smFRET) experiments have been utilized to study the conformational dynamics of the ribosome in the presence of this compound. These studies have shown that this compound interferes with late steps in the aminoacyl-tRNA accommodation process, where the aminoacyl-tRNA enters the peptidyltransferase center of the large ribosomal subunit. nih.govpnas.orgrcsb.org This is consistent with the structural data showing this compound occupying the A-site tRNA entrance corridor. pnas.orgnih.govrcsb.org

Chemical Footprinting Assays for Ribosomal Binding Site Mapping

Chemical footprinting is a technique used to identify the specific nucleotides on the rRNA that are protected by the binding of a molecule like this compound. Chemical footprinting studies have demonstrated that this compound interacts with domain V of the 23S rRNA, showing protection of multiple nucleotides within helices H89 and H91. pnas.orgnih.govnih.govasm.orgresearchgate.net Specifically, footprints have been observed at nucleotides A2482 and A2534 in Escherichia coli ribosomes. nih.govnih.govasm.org These findings corroborate the structural data and help to precisely map the this compound binding site on the rRNA.

Ribosome Function Assays (e.g., poly(U)-directed poly(Phe) synthesis)

An example of data from poly(U)-directed poly(Phe) synthesis assays showing the effect of this compound on different ribosomal preparations is presented below:

Ribosome SourceThis compound Concentration (µg/ml)Relative Poly(Phe) Synthesis Activity (%)
S. lividans TK66 (GWO)0100
S. lividans TK66 (GWO)~10~38
S. lividans TK66 (GWRaRb)~250High (Resistant)

Note: Data is illustrative based on described experimental outcomes. nih.govresearchgate.net

Genetic Engineering and Gene Inactivation Methodologies for Biosynthesis and Resistance Studies

Genetic approaches, including gene engineering and inactivation, are crucial for understanding the biosynthesis of this compound and the mechanisms by which bacteria acquire resistance. The this compound biosynthetic gene cluster from Streptomyces viridochromogenes Tü57 has been sequenced, revealing 54 open reading frames (ORFs) involved in its production. d-nb.infocore.ac.uk Inactivation of specific genes within this cluster has helped to elucidate steps in the biosynthetic pathway and led to the production of novel this compound derivatives. d-nb.infocore.ac.ukresearchgate.netasm.org For instance, inactivation of the aviX12 gene resulted in a derivative with drastically decreased biological activity, suggesting AviX12's role in conferring the bioactive conformation of this compound A. d-nb.info

Genetic studies have also identified genes conferring resistance to this compound. In the producer organism Streptomyces viridochromogenes Tü57, resistance involves an ATP-binding cassette (ABC) transporter and two rRNA methyltransferases, AviRa and AviRb. nih.govasm.orgresearchgate.net Expression of aviRa and aviRb in Streptomyces lividans has been shown to confer this compound resistance, with AviRb providing a much higher level of resistance compared to AviRa. nih.govasm.orgresearchgate.net These methyltransferases specifically target 23S rRNA, and methylation at positions like G2535 and U2479 can prevent this compound binding. d-nb.infoasm.org Mutations in ribosomal protein L16 and in 23S rRNA helices H89 and H91 have also been shown to confer resistance to this compound in various bacterial species. pnas.orgnih.govnih.gov

Q & A

Q. What is the molecular mechanism of Avilamycin's antibacterial activity, and how can this be experimentally validated?

this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting Gram-positive bacteria like Clostridium difficile and Enterococcus spp. . To validate this:

  • Perform in vitro ribosomal binding assays using purified 50S subunits and fluorescence polarization to quantify binding affinity.
  • Conduct time-kill curve experiments to assess bacteriostatic vs. bactericidal effects across bacterial strains.
  • Use RNA sequencing to identify transcriptional changes in ribosomal genes upon this compound exposure.

Q. What are the standard methodologies for quantifying this compound in fermentation broths or biological samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used . Key steps:

  • Sample preparation: Extract this compound using methanol/water (70:30 v/v) and filter.
  • Chromatographic conditions: C18 column, gradient elution (acetonitrile:0.1% phosphoric acid).
  • Validate with spiked recovery tests (85–95% recovery) and calibration curves (R² > 0.99).

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound production in Streptomyces viridochromogenes?

RSM combines fractional factorial design (FFD) and Box-Behnken Design (BBD) to identify critical media components and interactions :

  • FFD screening : Test variables (e.g., soybean flour, MgSO₄, starch) to identify significant factors (P < 0.05).
  • BBD optimization : Model quadratic interactions (e.g., MgSO₄ × CaCl₂) and validate via ANOVA (R² = 0.92).
  • Validation : Achieve 2.8-fold yield increases (88.33 mg/L) under predicted conditions .

Q. What experimental approaches resolve contradictions in this compound's cross-resistance with other orthosomycins?

Cross-resistance with Evernimicin arises from shared ribosomal targets (L16 protein or 23S rRNA methyltransferases) . To address discrepancies:

  • Genomic analysis : Sequence erm genes (e.g., erm(44)) in resistant Enterococcus isolates.
  • Phenotypic assays : Compare minimum inhibitory concentrations (MICs) of this compound and Evernimicin in isogenic strains.
  • Structural studies : Use cryo-EM to map binding site mutations in ribosomes from resistant strains.

Q. How can ribosome engineering enhance this compound yield in industrial strains?

Ribosome engineering via antibiotic resistance mutations (e.g., streptomycin resistance) upregulates secondary metabolite production :

  • Mutant selection : Screen Streptomyces colonies on streptomycin gradients (5–20 µg/mL).
  • Validation : Quantify this compound via HPLC; mutants (e.g., S. viridochromogenes gs 77-54) show 1.8-fold yield increases .
  • Mechanistic analysis : Assess ribosomal RNA methylation or rpsL (ribosomal protein S12) mutations via whole-genome sequencing.

Q. What statistical models are appropriate for analyzing this compound's effects in animal trials?

Use mixed-effects models (e.g., PROC MIXED in SAS) to account for biological variability :

  • Model structure : Fixed effects (treatment, sex), random effects (blocking by litter or pen).
  • Post hoc tests : Tukey-adjusted pairwise comparisons (α = 0.05).
  • Data reporting : Present least-square means ± SEM and effect sizes (e.g., Cohen’s d).

Methodological Challenges

Q. How to assess this compound's impact on gut microbiota without confounding dietary variables?

  • Gnotobiotic models : Use germ-free pigs colonized with defined microbial consortia.
  • Metagenomic sequencing : Track taxa-specific changes (e.g., Clostridium suppression vs. Lactobacillus stability) .
  • Dose-response design : Administer this compound at subtherapeutic (5 ppm) vs. therapeutic (20 ppm) levels.

Q. What protocols ensure reproducibility in this compound fermentation studies?

  • Strain preservation : Lyophilize master seed lots in 20% glycerol at -80°C.
  • Process control : Monitor dissolved oxygen (30% saturation), pH (6.8–7.2), and temperature (28°C) .
  • Kinetic modeling : Fit growth (Logistic model) and production (Luedeking-Piret equation) curves using Origin 8.0 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.